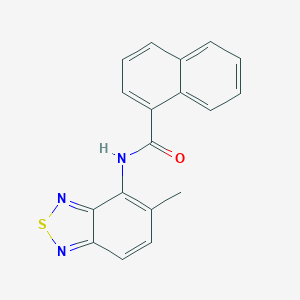
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, also known as BTA-1, is a small molecule compound that has been studied for its potential applications in scientific research. BTA-1 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学的研究の応用
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and memory formation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have anti-cancer properties, and has been investigated as a potential drug candidate for the treatment of various types of cancer. In drug discovery, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used as a tool compound to study the role of PKC in various cellular processes.
作用機序
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide inhibits the activity of PKC by binding to its regulatory domain. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to modulate the activity of other signaling pathways, including the MAPK/ERK pathway. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments. It can be cytotoxic at high concentrations, and its effects may be dependent on cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the development of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide derivatives that have improved potency and selectivity for PKC inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide and its mechanism of action.
合成法
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 1-naphthaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography. Other methods for synthesizing N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide have also been reported in the literature.
特性
製品名 |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
分子式 |
C18H13N3OS |
分子量 |
319.4 g/mol |
IUPAC名 |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22) |
InChIキー |
YAUJXPKZMYGVSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)

![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![4-({[4-(2-Hydroxyethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B249547.png)
![N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B249551.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B249552.png)
![1-[4-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B249554.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B249555.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249556.png)
![N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
